Fmoc-Arg(Mtr)-Opfp
Overview
Description
Fmoc-Arg(Mtr)-Opfp, also known as 9-fluorenylmethoxycarbonyl-arginine-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-pentafluorophenyl ester, is a derivative of arginine used in solid-phase peptide synthesis. This compound is particularly valuable due to its ability to protect the guanidino group of arginine during peptide synthesis, ensuring the integrity of the peptide chain.
Mechanism of Action
Target of Action
Fmoc-Arg(Mtr)-Opfp is a protected arginine derivative used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process. The role of this compound is to add the arginine amino acid to the peptide chain while protecting the guanidine group of arginine from unwanted reactions .
Mode of Action
The this compound compound interacts with its target, the peptide chain, by being added to the chain during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine functional group of arginine . These protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups can be removed in a controlled manner .
Pharmacokinetics
The peptides synthesized using this compound will have their own unique adme properties, which can be influenced by factors such as peptide length, amino acid composition, and sequence .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine amino acid into the peptide chain with the guanidine group protected. This allows for the synthesis of peptides with the correct sequence and structure .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of the incorporation of this compound into the peptide chain and the subsequent removal of the protecting groups . It is also worth noting that the Mtr protecting group is more acid-sensitive than other protecting groups, such as the tosyl group .
Biochemical Analysis
Biochemical Properties
Fmoc-Arg(Mtr)-Opfp plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to other biomolecules during this process. The MTR-guanidine protection of arginine is more acid-sensitive than the tosyl group, which can influence the course of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Mtr)-Opfp typically involves the protection of the arginine’s guanidino group with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino terminus. The final step involves the esterification of the protected arginine with pentafluorophenyl (Opfp) ester. The reaction conditions often include the use of solvents like dichloromethane and N,N-dimethylformamide, with coupling agents such as diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Mtr)-Opfp undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.
Cleavage Reactions: Removal of the Mtr group using trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Cleavage: Trifluoroacetic acid, often with scavengers like triisopropylsilane and water.
Coupling: Diisopropylcarbodiimide and hydroxybenzotriazole in dichloromethane
Major Products
The major products formed from these reactions are peptides with protected or deprotected arginine residues, depending on the stage of the synthesis .
Scientific Research Applications
Fmoc-Arg(Mtr)-Opfp is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for research and therapeutic purposes.
Biology: Study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Production of peptides for use in cosmetics and food additives
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-Opfp: Uses the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group for protection.
Fmoc-Arg(Pmc)-Opfp: Uses the 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) group for protection
Uniqueness
Fmoc-Arg(Mtr)-Opfp is unique due to the specific protection offered by the Mtr group, which is more acid-labile compared to Pbf and Pmc groups. This allows for more efficient deprotection under milder conditions, making it suitable for sensitive peptide sequences .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWXODNGKSQLH-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F5N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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